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3-((2R)Pyrrolidin-2-yl)phenylamine

Cat. No.: B3204503
CAS No.: 1037082-92-0
M. Wt: 162.23
InChI Key: KKPITLYHSOXPTM-SNVBAGLBSA-N
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Description

Overview of Chiral Pyrrolidine (B122466) Scaffolds in Organic Chemistry Research

The chiral pyrrolidine scaffold is a cornerstone in modern organic chemistry, prized for its prevalence in natural products and its utility in synthetic applications. teknoscienze.com This five-membered nitrogen heterocycle is a fundamental component of the amino acid proline and is present in numerous alkaloids, such as nicotine. teknoscienze.com Its significance is amplified by its stereochemical potential; the pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. mcgill.ca This structural diversity allows for detailed exploration of three-dimensional chemical space, a crucial aspect of drug discovery and development. teknoscienze.commcgill.ca

The non-planar, puckered nature of the pyrrolidine ring, often described as undergoing "pseudorotation," allows it to present substituents in well-defined spatial orientations. mcgill.ca This characteristic is vital for its role in asymmetric synthesis, where chiral pyrrolidine derivatives are widely used as catalysts and chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov The ability to rigidly control the conformation through substitution makes the pyrrolidine scaffold a preferred structural motif in the design of pharmacologically active compounds and functional materials. mcgill.ca

The Role of Phenylamine Motifs in Chemical Design and Reaction Development

The phenylamine, or aniline (B41778), motif is a fundamental building block in chemical synthesis, with a rich history dating back to the 19th century. mcgill.cawikipedia.org Initially isolated from the destructive distillation of indigo (B80030) and later from coal tar, aniline became the foundation of the synthetic dye industry. mcgill.cawikipedia.orgnih.gov Its discovery and subsequent large-scale production, enabled by the Béchamp reduction of nitrobenzene, revolutionized the chemical industry. mcgill.cawikipedia.org

In contemporary chemical design, the aniline moiety is valued for its versatility. The amino group (-NH2) attached to the benzene (B151609) ring can act as a nucleophile, a base, or be readily transformed into a wide array of other functional groups, such as diazonium salts, amides, and sulfonamides. researchgate.netyoutube.com This reactivity makes aniline and its derivatives indispensable intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. mcgill.caresearchgate.net The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, influencing its reactivity in electrophilic substitution reactions and making the benzene ring more susceptible to attack. youtube.com

Rationales for Investigating 3-((2R)Pyrrolidin-2-yl)phenylamine as a Research Compound

The investigation of this compound is driven by its unique combination of a chiral, saturated heterocycle and a functionalized aromatic ring. This fusion presents specific challenges and opportunities in chemical research.

Stereochemical Complexity and Synthetic Challenges

The synthesis of this compound is a non-trivial task due to the presence of a stereocenter at the 2-position of the pyrrolidine ring. Achieving high enantiomeric purity is a significant challenge that requires sophisticated methods of asymmetric synthesis. nih.gov Researchers have developed various strategies to construct chiral 2-aryl-substituted pyrrolidines, including:

Catalytic Asymmetric Hydrogenation: Iridium-catalyzed hydrogenation of 2-aryl-pyrrolines can produce the desired pyrrolidine with high enantiomeric excess. teknoscienze.com

Enzymatic Reduction: Imine reductases (IREDs) have been identified that can reduce 2-aryl-substituted pyrrolines to provide access to both (R) and (S) enantiomers with excellent stereoselectivity. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral molecules like L-proline or 4-hydroxyproline (B1632879) is a common strategy to build complex chiral pyrrolidine derivatives. nih.gov

The development of these synthetic routes is crucial as the biological activity and molecular recognition properties of chiral molecules are often highly dependent on their specific stereochemistry.

Versatility as a Synthetic Intermediate and Building Block

The compound this compound is a versatile synthetic intermediate due to its two distinct and reactive components. The primary amine on the phenyl ring can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. Simultaneously, the secondary amine within the pyrrolidine ring can be functionalized, for example, through N-alkylation or N-acylation. This dual reactivity enables the elaboration of the core structure into more complex molecules, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries for screening purposes. Substituted 2-phenylpyrrolidines serve as key intermediates in the preparation of pharmacologically active tricyclic systems. teknoscienze.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Phenylamine (-NH₂) Acylation Amides
Phenylamine (-NH₂) Sulfonylation Sulfonamides
Phenylamine (-NH₂) Diazotization Diazonium salts, Azo compounds
Pyrrolidine (sec-Amine) N-Alkylation Tertiary amines

Structural Basis for Molecular Recognition Studies

The defined three-dimensional structure of this compound makes it an excellent candidate for molecular recognition studies. The chiral pyrrolidine ring provides a rigid scaffold that can present the phenylamine group in a specific orientation. This is critical for studying interactions with biological macromolecules like proteins and enzymes, where precise positioning is key to binding affinity and selectivity. The aromatic ring can participate in π-stacking interactions, while the amino groups can act as hydrogen bond donors and acceptors. This combination of features allows the molecule to engage in multiple types of non-covalent interactions, which are fundamental to molecular recognition events in biological systems and materials science.

Historical Trajectory of Related Pyrrolidinyl and Aniline Chemistry Research

The history of pyrrolidine and aniline chemistry is rich and dates back to the early days of organic chemistry. mcgill.cawikipedia.org

Aniline Chemistry: The journey of aniline began in 1826 with its isolation by Otto Unverdorben. wikipedia.orgacs.org Its identity was clarified in 1843 by August Wilhelm von Hofmann, who demonstrated that several separately discovered compounds were in fact the same substance. mcgill.cawikipedia.org A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from aniline. nih.gov This discovery sparked the birth of the synthetic dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline chemistry. mcgill.ca Research into aniline derivatives later led to significant medical advancements, including the development of sulfa drugs. mcgill.ca

Pyrrolidine Chemistry: The pyrrolidine ring structure has long been recognized for its presence in nature, most notably in the amino acid proline and various alkaloids. teknoscienze.com The study of pyrrolizidine (B1209537) alkaloids, which contain a fused pyrrolidine ring system, has a long history, though early uses in traditional medicine were unaware of their potential toxicity. nih.gov In the 20th century, the importance of the pyrrolidine scaffold in pharmaceuticals became increasingly apparent, leading to intensive research into its synthesis and functionalization. teknoscienze.com The development of methods for stereoselective synthesis, often using proline from the chiral pool, has been a major focus, enabling the creation of complex and potent therapeutic agents. nih.gov

The convergence of these two historical streams of research in a molecule like this compound represents the modern approach to chemical design, where well-established structural motifs are combined to create novel compounds with tailored properties for advanced applications.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Aniline (Phenylamine)
L-proline
4-hydroxyproline
Nicotine
Nitrobenzene
Mauveine
(S)-2-methyl-CBS-oxazaborolidine
N-vinylpyrrolidinone
Ethyl 3,5-dimethylbenzoate
1-bromo-3,5-dimethylbenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B3204503 3-((2R)Pyrrolidin-2-yl)phenylamine CAS No. 1037082-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPITLYHSOXPTM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-((2R)-pyrrolidin-2-yl)phenylamine in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of each proton and carbon atom. However, advanced two-dimensional (2D) NMR techniques are crucial for assigning the stereochemistry and analyzing the conformational dynamics of the pyrrolidine (B122466) ring and its substituent.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

2D NMR experiments are instrumental in assembling the molecular puzzle of 3-((2R)-pyrrolidin-2-yl)phenylamine.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 3-((2R)-pyrrolidin-2-yl)phenylamine, COSY would show correlations between the protons on adjacent carbons in the pyrrolidine ring and within the phenyl ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry and conformation by identifying protons that are close in space, irrespective of their bonding. For instance, the spatial relationship between the proton at the chiral center of the pyrrolidine ring (C2) and adjacent protons can be established.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the pyrrolidine ring and the phenylamine moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-((2R)-Pyrrolidin-2-yl)phenylamine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrrolidine C2~4.0-4.2 (m)~60-65C2-H to Phenyl C1', C2', C6'
Pyrrolidine C3~1.8-2.0 (m)~25-30
Pyrrolidine C4~1.7-1.9 (m)~24-29
Pyrrolidine C5~3.0-3.2 (m)~45-50
Phenyl C1'-~145-150
Phenyl C2'~6.9-7.1 (d)~115-120
Phenyl C3'-~148-152
Phenyl C4'~6.5-6.7 (t)~113-118
Phenyl C5'~7.0-7.2 (t)~128-132
Phenyl C6'~6.6-6.8 (d)~114-119
NH₂~3.5-4.5 (br s)-
NH (pyrrolidine)~2.0-3.0 (br s)-

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of 3-((2R)-pyrrolidin-2-yl)phenylamine, chiral NMR shift reagents can be employed. These are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes that have different NMR spectra. The integration of the distinct signals for each enantiomer in the ¹H NMR spectrum allows for the quantification of the enantiomeric ratio.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of 3-((2R)-pyrrolidin-2-yl)phenylamine and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Under electron ionization (EI), the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the pyrrolidine ring and the phenylamine group, as well as fragmentation of the pyrrolidine ring itself.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 3-((2R)-Pyrrolidin-2-yl)phenylamine

m/z ValuePredicted Fragment
176[M]⁺ (Molecular Ion)
175[M-H]⁺
93[C₆H₅NH₂]⁺ (Aminophenyl fragment)
84[C₅H₁₀N]⁺ (Pyrrolidine ring fragment)
70[C₄H₈N]⁺ (Fragment from pyrrolidine ring)

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation in Research Samples

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of chiral compounds like 3-((2R)-pyrrolidin-2-yl)phenylamine in research settings. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized with a chiral stationary phase (CSP).

The separation is based on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. For a sample of 3-((2R)-pyrrolidin-2-yl)phenylamine, a successful chiral separation method would show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The relative area of these peaks can be used to calculate the enantiomeric excess. The choice of the specific chiral column and mobile phase is critical and often requires methodological development.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

X-ray crystallography provides the most definitive evidence for the absolute stereochemistry and the solid-state conformation of a molecule. This technique is applicable if a suitable single crystal of 3-((2R)-pyrrolidin-2-yl)phenylamine or a derivative can be grown. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise arrangement of atoms in the crystal lattice, confirming the (R) configuration at the chiral center and revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 3-((2R)-pyrrolidin-2-yl)phenylamine, these techniques would confirm the presence of key functional groups.

Table 3: Predicted Vibrational Spectroscopy Data for 3-((2R)-Pyrrolidin-2-yl)phenylamine

Functional GroupPredicted IR/Raman Frequency (cm⁻¹)Vibrational Mode
N-H (amine)3300-3500Stretching
N-H (pyrrolidine)3200-3400Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=C (aromatic)1450-1600Stretching
C-N1250-1350Stretching
N-H (bend)1550-1650Bending

Molecular and Biochemical Interaction Profiling in Vitro

Protein-Ligand Interaction Analysis Beyond Canonical Binding

Investigation of Protein Conformational Changes Induced by Ligand Binding:There are no studies on the structural impact of this compound binding to any protein.

Until experimental research on 3-((2R)Pyrrolidin-2-yl)phenylamine is conducted and published, a detailed article on its biochemical interactions cannot be written.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Derivatization Strategies for 3-((2R)-Pyrrolidin-2-yl)phenylamine

The exploration of the chemical space around the 3-((2R)-pyrrolidin-2-yl)phenylamine core is a key strategy in optimizing its properties as a ligand. medicinal chemists systematically modify different parts of the molecule to understand their contribution to binding and activity.

Modifications at the Phenylamine Moiety

The phenylamine portion of the molecule offers multiple avenues for derivatization. The amino group and the aromatic ring can be altered to probe interactions with target proteins. Substituents on the phenyl ring, for instance, can influence electronic properties, lipophilicity, and steric bulk, all of which can have a profound impact on binding affinity and selectivity.

For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aniline (B41778) nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. The position of these substituents is also crucial, as it dictates the spatial arrangement of interaction points.

Modification Rationale Potential Impact
Substitution on the Phenyl RingTo probe for additional binding pockets and optimize electronic properties.Altered binding affinity, selectivity, and pharmacokinetic properties.
N-Alkylation/N-AcylationTo explore the role of the amine as a hydrogen bond donor and to introduce new functional groups.Modified hydrogen bonding capacity and introduction of new interaction points.
Bioisosteric Replacement of the Phenyl RingTo improve metabolic stability or explore alternative binding modes.Enhanced drug-like properties and potentially novel interactions.

Modifications at the Pyrrolidine (B122466) Ring System

Substitutions at other positions on the pyrrolidine ring can be used to explore additional binding interactions or to block unwanted metabolic pathways. For instance, introducing a hydroxyl group could provide an additional hydrogen bond donor/acceptor, while a fluorine atom could enhance metabolic stability.

Modification Rationale Potential Impact
Substitution at C3, C4, or C5To probe for additional interactions and modulate the ring conformation.Enhanced binding affinity and selectivity.
N-Substitution of the PyrrolidineTo introduce new functional groups and alter the basicity of the nitrogen.Modified solubility, cell permeability, and potential for new interactions.
Ring Size Variation (e.g., Azetidine, Piperidine)To assess the impact of ring strain and the spatial orientation of the substituent.Altered conformational preferences and binding geometry.

Linker Chemistry and Conformational Effects

A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. Conversely, a flexible linker may allow the molecule to adapt to different binding site topographies. The choice of linker chemistry is therefore a key aspect of ligand design.

Impact of Stereochemistry on Molecular Recognition and in vitro Activity

The (2R) configuration of the pyrrolidine ring is a defining feature of this compound. Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules such as enzymes and receptors are chiral and often exhibit a high degree of stereoselectivity.

Diastereomeric and Enantiomeric Comparisons

The synthesis and biological evaluation of all possible stereoisomers of a lead compound are fundamental to SAR studies. Comparing the activity of the (2R) enantiomer with its (2S) counterpart, as well as with any diastereomers that may arise from additional chiral centers, provides invaluable information about the three-dimensional requirements of the binding site.

Significant differences in activity between enantiomers are often observed, highlighting a specific and critical interaction that is only possible for one stereoisomer.

Correlation of Absolute Configuration with Binding Affinity

The absolute configuration at the C2 position of the pyrrolidine ring directly influences the spatial orientation of the 3-aminophenyl group. This, in turn, dictates how the molecule presents its key interacting functional groups to the target protein.

Computational modeling and X-ray crystallography of ligand-protein complexes can provide a structural basis for the observed differences in binding affinity between stereoisomers. These techniques can reveal the precise hydrogen bonds, hydrophobic interactions, and van der Waals contacts that are favored by the active enantiomer, thus explaining the stereochemical preference of the receptor.

Stereoisomer Expected Relative Binding Affinity Rationale
(2R)-enantiomerHigherThe spatial arrangement of the phenylamine group is optimal for key interactions within the binding site.
(2S)-enantiomerLowerThe alternative spatial orientation leads to steric clashes or a loss of crucial binding interactions.

Identification of Key Pharmacophoric Features and Tolerated Substitutions

The exploration of the 3-((2R)-pyrrolidin-2-yl)phenylamine scaffold, particularly in the context of LSD1 inhibition, has revealed several key pharmacophoric features essential for biological activity. A pharmacophore represents the specific three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. For this scaffold, the primary amine on the phenyl ring and the basic nitrogen within the (2R)-pyrrolidinyl moiety are critical interaction points.

Systematic studies have demonstrated that the aniline nitrogen is a crucial hydrogen bond donor. The pyrrolidine ring, being a non-planar, saturated heterocycle, effectively presents substituents in a defined spatial orientation, which is a desirable trait for optimizing target engagement. nih.govmdpi.com The stereochemistry of the pyrrolidine ring is also vital; the (R)-configuration at the 2-position is consistently shown to be superior for fitting into the active sites of target enzymes like LSD1. nih.gov

Structure-activity relationship studies have meticulously mapped out which substitutions are tolerated and which are detrimental to activity. For instance, in a series of related LSD1 inhibitors, it was found that substitution on the phenyl ring is highly position-dependent. While a range of substituents at the para-position of the phenyl ring (relative to the pyrrolidine) can be favorable, modifications at the ortho- or meta-positions are often disfavored. nih.gov

Furthermore, the nature of the substituent on the pyrrolidine nitrogen plays a pivotal role in potency. In many inhibitor series, a large, often elaborate, substituent is required to occupy a specific pocket in the target enzyme. For example, replacing a simple methyl group on a related scaffold with a dimethylamino group led to a greater than 35-fold increase in potency. nih.gov This highlights that while the core 3-((2R)-pyrrolidin-2-yl)phenylamine provides the essential anchor points, potency is dramatically tuned by the peripheral functionalities.

Table 1: Structure-Activity Relationship (SAR) Summary for the 2-Phenylpyrrolidine Scaffold in LSD1 Inhibitors
Scaffold PositionModificationImpact on ActivityRationale/Observation
Pyrrolidine Ring(2R)-StereochemistryCriticalEnsures optimal spatial orientation for binding. nih.gov
Phenyl RingSubstitution at para-positionGenerally Tolerated/FavorableAllows for extension into solvent-exposed regions or additional binding pockets. nih.gov
Phenyl RingSubstitution at ortho- or meta-positionDisfavoredCan cause steric clashes within the binding site. nih.gov
Aniline AminePrimary Amine (NH2)Key PharmacophoreActs as a crucial hydrogen bond donor. mdpi.com
Pyrrolidine NitrogenLarge, complex substituentsOften Required for High PotencyOccupies adjacent hydrophobic pockets in the target enzyme. nih.gov

Design of Focused Libraries for SAR Elucidation

To systematically explore the structure-activity relationships of the 3-((2R)-pyrrolidin-2-yl)phenylamine scaffold, medicinal chemists employ the strategy of designing and synthesizing focused chemical libraries. worktribe.com A focused library is a collection of compounds that share a common core structure but have variations at specific, pre-defined positions. This approach allows for an efficient and parallel exploration of how different substituents affect biological activity. drugdesign.org

The design of such a library typically begins with a robust synthetic route that allows for the late-stage diversification of the core scaffold. worktribe.com For the pyrrolidine scaffold, multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, provide a powerful method for generating a diverse set of trisubstituted pyrrolidines in a single step. nih.gov This enables the introduction of various substituents on the pyrrolidine ring.

A typical strategy for a focused library based on the 3-((2R)-pyrrolidin-2-yl)phenylamine core would involve:

Fixing the Core: Maintaining the 3-aminophenyl and (2R)-pyrrolidine core as the constant feature across all library members.

Varying Phenyl Substituents: Synthesizing analogues with a diverse set of small chemical groups (e.g., halogens, alkyls, alkoxys) at different positions on the phenyl ring to probe electronic and steric effects.

Varying Pyrrolidine N-Substituents: Introducing a wide array of functional groups onto the pyrrolidine nitrogen to explore interactions with adjacent binding pockets. This is often achieved by reacting the secondary amine of the pyrrolidine core with various electrophiles like acyl chlorides, sulfonyl chlorides, or alkyl halides.

This systematic approach generates a matrix of compounds that can be screened for activity, providing a rich dataset to quickly establish SAR trends and identify promising vectors for further optimization. drugdesign.org

Integration of Computational and Experimental SAR Data

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the design-synthesis-test-analyze cycle. mdpi.com For the 3-((2R)-pyrrolidin-2-yl)phenylamine scaffold, this integration has been instrumental in understanding its binding modes and rationalizing observed SAR data. mdpi.comnih.gov

Molecular Docking: Computational docking studies are frequently used to predict how these inhibitors fit into the active site of their target, such as the flavin adenine (B156593) dinucleotide (FAD) dependent enzyme LSD1. nih.govrsc.org These models can reveal key interactions, for example, showing how the aniline NH2 group forms a hydrogen bond with a specific residue (like Asn535 in LSD1) and how the pyrrolidine ring orients itself within the substrate-binding pocket. mdpi.compreprints.org Docking can effectively explain why certain stereoisomers are more active and why some substitutions lead to steric clashes. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This computational technique builds a statistical model that correlates the 3D properties (steric and electrostatic fields) of a series of compounds with their biological activity. nih.govpreprints.org For a library of 3-((2R)-pyrrolidin-2-yl)phenylamine analogues, a 3D-QSAR model can generate contour maps. These maps visually highlight regions where bulky groups increase activity (favorable steric interaction) or where positive or negative charges are preferred, thereby guiding the design of new, more potent compounds. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be performed on the docked ligand-protein complex to assess its stability and explore the dynamic nature of the binding interactions over time. nih.govpreprints.org This can provide deeper insights into the binding mechanism that static docking models may miss.

The true power of this integrated approach lies in its predictive capability. Computational models, built upon initial experimental data, can be used to virtually screen thousands of potential new structures, prioritizing a smaller, more manageable number for synthesis and testing. mdpi.com This iterative process of computational prediction followed by experimental confirmation significantly enhances the efficiency of lead optimization, allowing for the rapid development of highly potent and selective inhibitors based on the 3-((2R)-pyrrolidin-2-yl)phenylamine scaffold.

Applications As Research Probes and Chemical Tools

Development of Fluorescently Tagged or Biotinylated Analogues for Target Identification

While specific, published examples of fluorescently-tagged or biotinylated analogues of 3-((2R)-pyrrolidin-2-yl)phenylamine are not readily found in current literature, the molecule's structure is highly amenable to such modifications. The primary amine (-NH2) on the phenyl ring serves as a convenient chemical handle for conjugation.

Fluorescent Tagging: The amine group can readily react with N-hydroxysuccinimide (NHS) esters of common fluorophores, such as fluorescein (B123965) (FITC) or rhodamine. This reaction forms a stable amide bond, covalently linking the fluorescent dye to the phenylamine scaffold. The resulting probe could be used in fluorescence microscopy or flow cytometry to visualize the localization of a target protein that binds to the pyrrolidinyl-phenylamine core.

Biotinylation: Similarly, the amine can be reacted with NHS-biotin or similar reagents to attach a biotin (B1667282) molecule. Biotin's high-affinity interaction with streptavidin can be exploited for various applications, including affinity-purification of target proteins (pull-down assays) or in detection systems like enzyme-linked immunosorbent assays (ELISAs).

The development of these tools would be a critical step in target deconvolution for any new class of bioactive compounds derived from this scaffold, allowing researchers to identify and validate the specific biological partners of these molecules.

Use as Chemical Precursors for More Complex Molecular Architectures

The most prominent and well-documented application of 3-((2R)-pyrrolidin-2-yl)phenylamine is its use as a chemical intermediate in the synthesis of complex molecular architectures, particularly for pharmaceutical development. The combination of a chiral pyrrolidine (B122466) and a reactive phenylamine makes it a desirable starting material for creating diverse libraries of compounds.

The aniline (B41778) moiety is a versatile precursor for a wide range of chemical transformations, including:

Amide bond formation: Acylation of the amine to form amides.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

Buchwald-Hartwig amination: Cross-coupling reactions to form more substituted aniline derivatives.

These reactions allow medicinal chemists to systematically modify the structure, exploring how different substituents affect biological activity and optimizing properties like potency, selectivity, and pharmacokinetics. For instance, this scaffold is a component of patented compounds designed as inhibitors of various enzymes, such as kinases or other proteins implicated in disease. The (2R)-pyrrolidine portion provides a three-dimensional structural element that can engage in specific interactions within a protein's binding pocket, often contributing to both the potency and selectivity of the final molecule. nih.gov

Contribution to Understanding Fundamental Biochemical Pathways in vitro

The direct contribution of 3-((2R)-pyrrolidin-2-yl)phenylamine itself to understanding biochemical pathways is limited. As a simple building block, it is generally not biologically active enough on its own to be used as a tool to probe complex biological systems in vitro.

However, its contribution is indirect but significant. By serving as a key precursor for potent and selective inhibitors of specific proteins (as described in section 7.2), it enables the creation of the very tools used to study biochemical pathways. For example, a highly selective kinase inhibitor synthesized from this precursor can be used in cell-based assays to:

Determine the downstream effects of inhibiting a specific kinase.

Elucidate the role of a kinase in a particular signaling cascade.

Validate a specific protein as a potential drug target for a disease.

In this context, 3-((2R)-pyrrolidin-2-yl)phenylamine is a foundational element, contributing to the "chemical toolbox" that researchers use to dissect and understand the intricate workings of cellular processes.

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. mdpi.comnih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules.

3-((2R)-pyrrolidin-2-yl)phenylamine is an excellent candidate for inclusion in a fragment library. nih.gov Its properties align well with the principles of FBDD:

Low Molecular Weight: It has a molecular weight of approximately 162.23 g/mol , fitting comfortably within the typical fragment range (100–300 Da). researchgate.net

High sp3 Character: The non-planar, saturated pyrrolidine ring provides three-dimensional complexity, which is often favored for achieving specific and high-quality interactions with protein binding sites compared to flat aromatic systems. nih.gov

Vectors for Growth: The molecule possesses clear, reactive sites for chemical elaboration. The primary amine is a prime vector for "growing" the fragment into an adjacent pocket of the target protein, while the secondary amine on the pyrrolidine ring offers another potential point for modification.

If a screening campaign, such as one using surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR), identified 3-((2R)-pyrrolidin-2-yl)phenylamine as a binder to a target, its simple structure and available reactive handles would provide an efficient starting point for a hit-to-lead optimization program. biorxiv.org

Future Directions in Academic Research of Pyrrolidinyl Phenylamine Scaffolds

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes to access the chiral 2-arylpyrrolidine core of 3-((2R)Pyrrolidin-2-yl)phenylamine is paramount for advancing its research. While various methods exist for the synthesis of substituted pyrrolidines, future research will likely focus on more sustainable and scalable approaches.

Recent advancements in biocatalysis offer a promising avenue. The use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones has demonstrated high enantiomeric excesses (>99.5%) and good yields (up to 90%). nih.govacs.orgresearchgate.net This enzymatic approach avoids the use of heavy metals and provides access to both enantiomers by selecting the appropriate enzyme. nih.govacs.orgresearchgate.net A key future direction will be the application of this transaminase-triggered cyclization to synthesize (R)-2-(3-aminophenyl)pyrrolidine, the direct precursor to the target compound.

Another area of exploration is the advancement of metal-catalyzed reactions. Iridium-catalyzed intramolecular reductive amination has been successfully employed for the synthesis of chiral 2-substituted arylpyrrolidines, achieving yields of up to 98% and enantiomeric excesses of up to 92%. thieme-connect.com Future work could focus on optimizing this method for substrates bearing an amino group on the aryl ring or a protected derivative. Additionally, a two-step approach involving Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination has been reported for the synthesis of α-arylpyrrolidines, showing broad substrate scope and high enantioselectivity. nih.govnih.gov Adapting this methodology for the synthesis of this compound represents a viable research trajectory.

Domino reactions, such as the cross metathesis/intramolecular aza-Michael addition, provide an efficient one-pot synthesis of 2-substituted pyrrolidines. rsc.org Research into developing new chiral Brønsted acid catalysts for this transformation could enhance its enantioselectivity and applicability to a wider range of substrates, including those required for the target compound.

Synthetic Method Key Features Reported Yields Reported Enantiomeric Excess (ee) Potential for this compound Synthesis
Transaminase-Triggered Cyclization Biocatalytic, metal-free, access to both enantiomers. nih.govacs.orgresearchgate.netUp to 90%. nih.govacs.org>99.5%. nih.govacs.orgHigh potential by using an appropriately substituted ω-chloroketone.
Iridium-Catalyzed Reductive Amination One-pot intramolecular reaction. thieme-connect.comUp to 98%. thieme-connect.comUp to 92%. thieme-connect.comFeasible with optimization for the amino-substituted aryl group.
Suzuki-Miyaura/Cu-Catalyzed Hydroamination Two-step, broad substrate scope. nih.govnih.govGood to excellent.High.Applicable by using a suitable boronic acid and aminoalkene.
Domino Cross Metathesis/Aza-Michael Addition One-pot, catalyzed by chiral Brønsted acids. rsc.orgGood.High.Requires development of suitable catalysts for the specific substrate.

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For the this compound scaffold, advanced computational approaches can provide deep insights into its structure-activity relationships (SAR), predict its biological activities, and guide the design of new derivatives.

Future research will likely employ a combination of molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. While specific docking studies for this compound are not yet prevalent, the methodology has been widely applied to other heterocyclic compounds to predict their binding modes and affinities with various protein targets, such as COX-2 and various kinases. nih.govnih.gov Similar in silico screening of this compound against a panel of known drug targets could rapidly identify potential biological activities.

MD simulations can be used to explore the conformational landscape of the pyrrolidinyl phenylamine scaffold and to study its interactions with target proteins at an atomic level. This can help to understand the dynamic nature of the binding process and to identify key residues involved in the interaction.

QSAR studies will be crucial for building predictive models that correlate the structural features of a series of this compound analogs with their biological activities. These models can then be used to virtually screen new compound libraries and to prioritize the synthesis of the most promising candidates. The integration of machine learning and artificial intelligence algorithms into these computational workflows will further enhance their predictive power and accelerate the discovery of novel ligands. nih.gov

Discovery of New in vitro Biological Targets and Interaction Mechanisms

A critical area of future research is the identification of novel in vitro biological targets for this compound and the elucidation of its mechanisms of interaction. The pyrrolidine (B122466) scaffold is a common feature in inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant for the management of diabetes. nih.gov Screening this compound and its derivatives against these and other metabolic enzymes could reveal new therapeutic applications.

Furthermore, the phenylamine portion of the molecule suggests potential interactions with targets that have aromatic binding pockets. Kinases are a prominent class of such targets, and indeed, 2-phenylamino-substituted pyrimidines have been identified as kinase inhibitors. nih.gov A comprehensive kinase profiling of this compound could uncover specific inhibitory activities against kinases involved in cancer or inflammatory diseases. For instance, inhibition of the vascular endothelial growth factor receptor (VEGFR) signaling pathway is an established anti-cancer strategy. nih.gov

Another important family of enzymes to investigate are acetylcholinesterases, where pyrrolidine-containing compounds have shown inhibitory potential. nih.gov Given the prevalence of the pyrrolidine ring in central nervous system active compounds, exploring targets within the brain is also a logical step.

Future studies should employ a range of biochemical and biophysical screening strategies to identify direct binding partners. Techniques such as thermal shift assays, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can be used to identify and validate novel protein targets. Once a target is identified, detailed enzymatic assays and structural biology techniques like X-ray crystallography can be used to unravel the precise mechanism of interaction.

Potential Target Class Rationale Example of Related Inhibitors
Metabolic Enzymes Pyrrolidine scaffold is present in α-amylase and α-glucosidase inhibitors. nih.govPyrrolidine derivatives. nih.gov
Kinases Phenylamine moiety can interact with aromatic binding pockets; related structures show kinase inhibition. nih.gov2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines. nih.gov
Acetylcholinesterases Pyrrolidine core is found in some acetylcholinesterase inhibitors. nih.govPyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives. nih.gov
Aminoglycoside Acetyltransferases Substituted pyrrolidine pentamines inhibit AAC(6')-Ib. nih.govPyrrolidine pentamine derivatives. nih.gov

Design Principles for Next-Generation Chemical Probes and Ligands

Based on the knowledge gained from synthetic, computational, and biological studies, the next logical step is to establish design principles for creating next-generation chemical probes and ligands derived from the this compound scaffold. Chemical probes are essential tools for studying the function of proteins in their native cellular environment, while optimized ligands can serve as leads for drug development.

A key design principle will be the systematic exploration of the chemical space around the core scaffold. This involves synthesizing analogs with different substituents on both the pyrrolidine ring and the phenylamine moiety to probe the structure-activity relationship (SAR). For example, studies on other pyrrolidine derivatives have shown that the nature and position of substituents can significantly impact inhibitory potency and selectivity. nih.gov

The development of photoaffinity probes, by incorporating a photoreactive group such as a diazirine or benzophenone (B1666685) into the structure of this compound, will be a powerful strategy for target identification and validation. Upon photoactivation, these probes can covalently crosslink to their target proteins, allowing for their identification by mass spectrometry.

Furthermore, the design of fluorescently labeled ligands, by attaching a fluorophore to a non-essential position of the molecule, will enable the visualization of the ligand's distribution and target engagement in living cells using advanced microscopy techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 3-((2R)Pyrrolidin-2-yl)phenylamine?

  • Methodology : The synthesis of chiral pyrrolidine derivatives often involves copper-catalyzed three-component reactions (terminal alkynes, formaldehyde, secondary amines) to form propargylamine intermediates, which can be further functionalized . For structural confirmation:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify stereochemistry and substituent positions.

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related compounds like (2R)-2-[5-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine .

  • Mass Spectrometry : Confirm molecular weight (e.g., expected C11H14N2C_{11}H_{14}N_2, MW ~ 190.25 g/mol).

    • Optimization : Apply orthogonal experimental design to screen variables (e.g., temperature, catalyst loading) for yield improvement .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles under inert vs. ambient conditions.
  • Hygroscopicity Testing : Store in desiccated environments if moisture-sensitive.
  • Safety Protocols : Follow inert-atmosphere handling (argon/glovebox) to prevent oxidation, aligning with laboratory safety regulations .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. ICReDD’s approach integrates computational predictions with experimental validation to bypass trial-and-error workflows .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
    • Example : Propargylamine synthesis mechanisms involving copper(I) catalysts can be validated via energy barrier calculations .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-phenylamine analogs?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, fluorinated analogs like (2R)-2-[5-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine show variable bioactivity depending on substituent placement .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Structural-Activity Relationships (SAR) : Correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. How can orthogonal design and regression analysis improve the synthesis of enantiomerically pure this compound?

  • Methodology :

  • Factorial Design : Test variables (e.g., catalyst type, solvent polarity) using a 2k2^k matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize reaction conditions for enantiomeric excess (ee) and yield.
  • Case Study : A study on propargylamine synthesis achieved 85% yield and >90% ee by optimizing copper(I) loading and reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.